N-Acetyl-2-O-methyl-alpha-neuraminic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

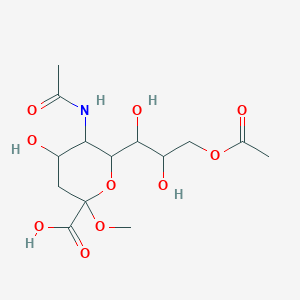

L’acide N-acétyl-2-O-méthyl-α-neuraminique est un dérivé de l’acide neuraminique, un type d’acide sialique. Les acides sialiques sont une famille de sucres à neuf carbones que l’on trouve couramment à la surface des cellules et des protéines. Ils jouent des rôles essentiels dans la reconnaissance cellulaire, la signalisation et les interactions avec les agents pathogènes. L’acide N-acétyl-2-O-méthyl-α-neuraminique est particulièrement important dans l’étude des processus de glycosylation et le développement d’agents thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide N-acétyl-2-O-méthyl-α-neuraminique implique généralement la méthylation de l’acide N-acétylneuraminique. Une méthode courante comprend l’utilisation d’iodure de méthyle comme agent méthylant en présence d’une base telle que l’hydrure de sodium. La réaction est effectuée dans des conditions anhydres afin d’empêcher l’hydrolyse du produit.

Méthodes de production industrielle

La production industrielle de l’acide N-acétyl-2-O-méthyl-α-neuraminique utilise souvent la synthèse enzymatique en raison de son efficacité et de sa spécificité. Des enzymes telles que la N-acétyl-glucosamine 2-épimérase et la N-acétylneuraminique lyase sont utilisées pour catalyser la conversion des substrats en le produit souhaité. Cette méthode est avantageuse car elle fonctionne dans des conditions douces et produit moins de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

L’acide N-acétyl-2-O-méthyl-α-neuraminique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyle, où des réactifs tels que les chlorures d’acyle ou les halogénures d’alkyle sont utilisés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Chlorures d’acyle ou halogénures d’alkyle en présence d’une base.

Principaux produits formés

Oxydation : Dérivés oxydés de l’acide N-acétyl-2-O-méthyl-α-neuraminique.

Réduction : Formes réduites du composé, conduisant souvent à la formation d’alcools.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

Applications De Recherche Scientifique

L’acide N-acétyl-2-O-méthyl-α-neuraminique a une large gamme d’applications en recherche scientifique :

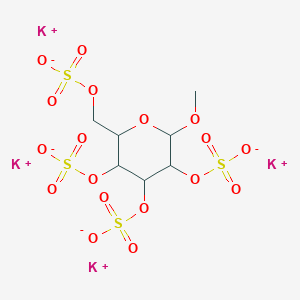

Chimie : Utilisé comme bloc de construction dans la synthèse de glycoconjugués complexes.

Biologie : Étudié pour son rôle dans les interactions cellule-cellule et les voies de signalisation.

Médecine : Investigated for its potential in developing antiviral and antibacterial agents.

Industrie : Utilisé dans la production de produits glycosylés et comme outil de recherche en glycomique.

Mécanisme D'action

Le mécanisme d’action de l’acide N-acétyl-2-O-méthyl-α-neuraminique implique son interaction avec des récepteurs et des enzymes spécifiques à la surface de la cellule. Il peut agir comme un ligand pour les lectines de type immunoglobuline qui lient l’acide sialique (Siglecs) et d’autres protéines de liaison aux glycanes. Ces interactions peuvent moduler les réponses immunitaires, l’adhésion cellulaire et la reconnaissance des agents pathogènes. La méthylation du composé améliore sa stabilité et son affinité de liaison, ce qui en fait un outil précieux pour l’étude des processus médiés par les glycanes.

Comparaison Avec Des Composés Similaires

Composés similaires

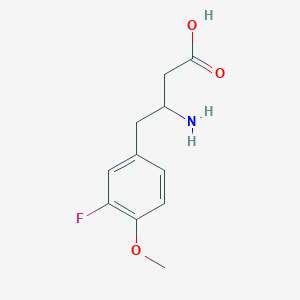

Acide N-acétylneuraminique : Le composé parent, couramment trouvé dans la nature.

Acide N-glycolylneuraminique : Un autre dérivé avec un groupe glycolyle au lieu d’un groupe acétyle.

Acide 2-céto-3-désoxy-nonulosonique : Un acide sialique structurellement similaire avec des groupes fonctionnels différents.

Unicité

L’acide N-acétyl-2-O-méthyl-α-neuraminique est unique en raison de sa méthylation, qui améliore sa stabilité et ses propriétés de liaison. Cette modification permet des études plus précises des interactions glycaniques et le développement d’agents thérapeutiques avec une efficacité améliorée.

Propriétés

Formule moléculaire |

C14H23NO10 |

|---|---|

Poids moléculaire |

365.33 g/mol |

Nom IUPAC |

5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22) |

Clé InChI |

NIEBVOWRRSQMQG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)

![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)